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Compound of Interest

5,6-dimethylthieno[2,3-d]pyrimidin-
4(3H)-one

Cat. No.: B174262

Compound Name:

An In-depth Technical Guide on the Characterization of 5,6-dimethylthieno[2,3-d]pyrimidin-
4(3H)-one

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and
biological significance of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives.
This thienopyrimidine scaffold is a key pharmacophore in the development of various
therapeutic agents, notably as kinase and cyclooxygenase inhibitors.

Physicochemical Properties

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound with the
molecular formula CsHsN20S.[1] Its core structure is fundamental for the synthesis of various
pharmaceutical derivatives.
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Property Value Source

Molecular Weight 180.23 g/mol [1]

Molecular Formula CsHsN20S [1]

N ) 428.3+45.0°C at 760 mmHg

Boiling Point ) [1]
(Predicted)

CAS Number 18593-44-7 [1]
2-8°C, dry and sealed from

Storage ] [1]
light

Spectroscopic Characterization

The structural elucidation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives
is primarily achieved through various spectroscopic techniques. Below is a compilation of
reported data for closely related analogs.

Infrared (IR) Spectroscopy
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Derivative Key IR Peaks (cm~?) Source
3408.22 (NH2), 3309.85 (N-H
2-Amino-5,6- stretch), 2902.87 (aliphatic C-

dimethylthieno[2,3-d]pyrimidin-
4(3H)-one

H), 1654.92 (C=0), 1614.42
(N-H bend), 1591.27 (C=C),
1263.52 (C-N)

[2]

2-(4-Fluorobenzamido)-5,6-
dimethylthieno[2,3-d]pyrimidin-
4(3H)-one

3224.98 (N-H stretch), 3186.40
(C-H sp? stretch), 2954.95,
2916.37, 2848.86 (aliphatic C-
H), 1654.92 (C=0), 1597.06
(aromatic C=C), 1556.55 (N-H
bend), 1369.46 (C-N), 1311.59
(C-F), 1261.45 (in plane C-H
bend), 756.10 (ortho-
disubstituted ring)

[2]

2-((4-
Fluorophenyl)acetamido)-5,6-
dimethylthieno[2,3-d]pyrimidin-
4(3H)-one

3304 (Amides N-H), 3068
(Aromatic =C-H), 3005
(Alkanes C-H), 2920 (Alkanes
C-H), 1645 (Amides C=0),
1600 (Aromatic C=C), 1504
(Amines N-H), 1471 (Aromatic
C=C), 1207 (Amines C-N),
1381 (Alkanes CHs), 1029
(Fluorides C-F), 858 (para-
disubstituted rings)

[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (CDCls, 0 ppm):

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://ijper.org/sites/default/files/IndJPhaEdRes-58-2s-515.pdf
https://ijper.org/sites/default/files/IndJPhaEdRes-58-2s-515.pdf
https://ijper.org/sites/default/files/IndJPhaEdRes-58-2s-515.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Derivative

Chemical Shifts (6 ppm)

Source

2-Amino-5,6-
dimethylthieno[2,3-d]pyrimidin-
4(3H)-one

10.736 (s, 1H, 3-NH), 6.380 (s,
2H, 2-NHz), 2.462 (s, 3H, 6-
CHs), 2.188 (s, 3H, 5-CHs)

[2]

2-(4-Fluorobenzamido)-5,6-
dimethylthieno[2,3-d]pyrimidin-
4(3H)-one

12.142 (s, 1H, 2-NH), 11.877
(s, 1H, 3-NH), 7.864-7.688 (m,
4H, 2-CeHa), 2.365 (s, 3H, 6-
CHs), 2.321 (s, 3H, 5-CHs)

[2]

2-((4-
Methoxyphenyl)acetamido)-5,6
-dimethylthieno[2,3-
d]pyrimidin-4(3H)-one

12.363 (s, 1H, 3-NH), 7.240-
6.844 (m, 4H, 2-CH2CeHa),
3.804 (s, 2H, 2-CH2), 3.689-
3.554 (s, 3H, 2-
CH2CeH40OCHs), 2.480 (s, 3H,
6-CHs), 2.329-2.292 (s, 3H, 5-
CHs)

[2]

13C NMR data is also utilized for structural confirmation of various derivatives.[3][4][5][6]

Mass Spectrometry

Derivative

m/z (Method)

Source

2-Amino-5,6-
dimethylthieno[2,3-d]pyrimidin-
4(3H)-one

195.05 (M* + 1: 100%) (ESI-
MS)

[2]

2-(4-Fluorobenzamido)-5,6-
dimethylthieno[2,3-d]pyrimidin-
4(3H)-one

367.06 (M* + 1; 100%) (ESI-
MS)

[2]

2-((4-
Methoxyphenyl)acetamido)-5,6
-dimethylthieno[2,3-
d]pyrimidin-4(3H)-one

300.0 (M* + 1; 100%) (ESI-
MS)

[2]

5,6-Dimethylthieno[2,3-

d]pyrimidin-4-amine

179 (Top Peak) (Mass

Spectrometry)

[7]
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Synthesis Protocols

The synthesis of the thieno[2,3-d]pyrimidine core and its derivatives often follows a multi-step
reaction sequence.

General Synthesis of 2-Substituted-5,6-
dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

A common synthetic route is outlined below.

(Z-Butanone + Ethyl Cyanoacetate + Sulqu

Gewald Reaction

Y
G-Amino-4,5-dimethylthiophene-3—carboxylat9

Cyclization
HCl, 1,4-Dioxan
G—Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-on9 (AcyI/Benzoyl HaIide)

Acylation/Benzoylation

NaH, DM

Target 2-Substituted Derivatives

Click to download full resolution via product page
Caption: Synthetic pathway for 2-substituted derivatives.

Experimental Protocol:

e Synthesis of 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: The initial thiophene
ring is typically formed via a Gewald reaction. Subsequent cyclization with cyanamide in the
presence of an acid catalyst like HCI in 1,4-dioxane yields the core 2-amino-
thienopyrimidinone structure.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b174262?utm_src=pdf-body
https://www.benchchem.com/product/b174262?utm_src=pdf-body
https://www.benchchem.com/product/b174262?utm_src=pdf-body-img
https://www.benchchem.com/product/b174262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Synthesis of 2-Substituted Derivatives: The 2-amino derivative is dissolved in a suitable
solvent like DMF. The mixture is cooled, and a base such as sodium hydride (NaH) is added.
After stirring, the appropriate acyl or benzoyl chloride is added dropwise, and the reaction
proceeds for several hours. The final product is obtained after neutralization and extraction.

[2]

Biological Activity and Signaling Pathways

Derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied
for their potential as therapeutic agents, particularly in oncology and inflammatory diseases.

Cyclooxygenase (COX) Inhibition

Several derivatives have been evaluated as selective inhibitors of COX-2.[2] The selective
inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with
reduced gastrointestinal side effects.

.

Inhibition

Prostaglandins
COX-2 Enzyme (Inflammation, Pain)

Click to download full resolution via product page
Caption: Inhibition of the COX-2 signaling pathway.

The inhibitory activity is quantified by ICso values, with selectivity indicated by the ratio of ICso
(COX-1) / ICs0 (COX-2). For example, a derivative with a para-fluorophenyl substituent showed
an I1Cso of 42.19 uM for COX-2 and 202.96 uM for COX-1, indicating selectivity.[2]

Anticancer Activity

The thieno[2,3-d]pyrimidine scaffold is present in molecules designed as inhibitors of key
proteins in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2
(VEGFR-2).[8] Inhibition of VEGFR-2 can block tumor angiogenesis, a critical process for
cancer growth and metastasis.
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Inhibition

Downstream Signaling
(e.g., PLCy, PI3K/Akt)
Angiogenesis,
Cell Proliferation

Click to download full resolution via product page

Caption: Inhibition of the VEGFR-2 signaling cascade.

Furthermore, certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated
potent anti-proliferative effects against various cancer cell lines, including A549 (lung), MCF-7
(breast), and PC-3 (prostate), with some compounds exhibiting ICso values in the sub-
micromolar range.[9] These compounds can induce apoptosis, as confirmed by assays such as
Hoechst 33258 staining.[9]

Experimental Workflows

The discovery and characterization of new bioactive thienopyrimidine derivatives follow a
structured workflow.

Workflow for Inhibitor Discovery and Evaluation
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Caption: Drug discovery workflow for thienopyrimidine derivatives.

This process involves the synthesis of a library of compounds, their rigorous structural
confirmation, and subsequent screening for biological activity. Promising "hit" compounds are
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then subjected to more detailed studies to determine their potency, selectivity, and mechanism
of action, guiding further optimization efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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